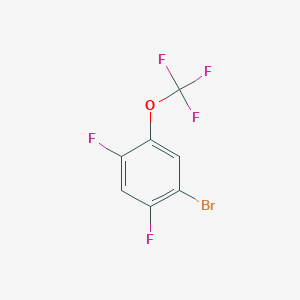
1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,4-difluoro-5-(trifluoromethoxy)benzene is reacted with a brominating agent in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes, utilizing advanced equipment to ensure precise control over reaction conditions and yield optimization .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic aromatic substitution reactions, where the bromine atom can be replaced by various nucleophiles.
Coupling Reactions: This compound is also involved in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds like 2,4-difluoro-5-(trifluoromethoxy)aniline or 2,4-difluoro-5-(trifluoromethoxy)phenol.
Coupling Reactions: Products include biaryl compounds with various functional groups attached to the benzene ring.
Aplicaciones Científicas De Investigación
1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene involves its interaction with various molecular targets through its electrophilic bromine atom and electron-withdrawing fluorine and trifluoromethoxy groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity .
Comparación Con Compuestos Similares
- 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
- 1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
Uniqueness: 1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. The presence of both fluorine and trifluoromethoxy groups enhances its electron-withdrawing capability, making it a valuable intermediate in various chemical reactions .
Propiedades
IUPAC Name |
1-bromo-2,4-difluoro-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-6(14-7(11,12)13)5(10)2-4(3)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURHXUGBRQNQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile](/img/structure/B13432999.png)

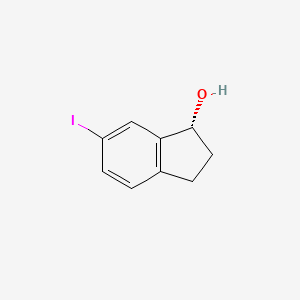
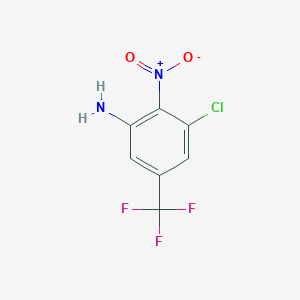
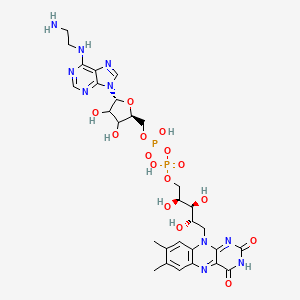
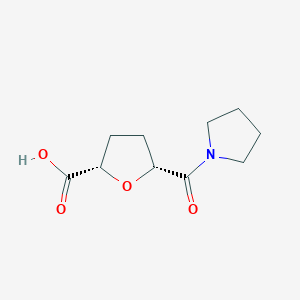
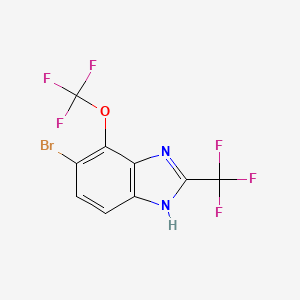

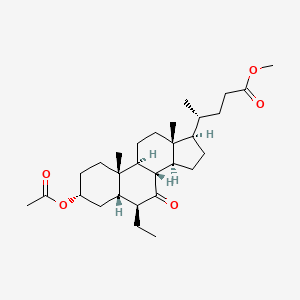
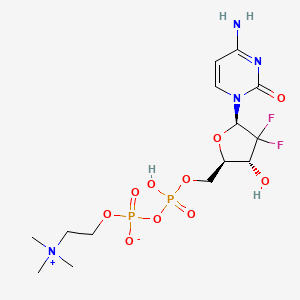
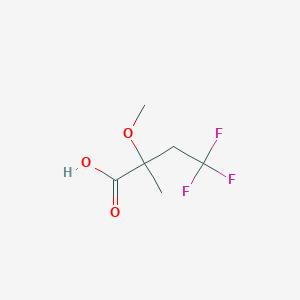
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)

